![molecular formula C29H32N2O6 B5162877 1-[4-[(4-Ethoxyphenyl)methyl]piperazin-1-yl]-2,2-diphenylethanone;oxalic acid](/img/structure/B5162877.png)
1-[4-[(4-Ethoxyphenyl)methyl]piperazin-1-yl]-2,2-diphenylethanone;oxalic acid
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Overview
Description
1-[4-[(4-Ethoxyphenyl)methyl]piperazin-1-yl]-2,2-diphenylethanone;oxalic acid is a complex organic compound that features a piperazine ring substituted with an ethoxyphenyl group and a diphenylethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[(4-Ethoxyphenyl)methyl]piperazin-1-yl]-2,2-diphenylethanone typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethanolamine under high-temperature conditions.
Substitution with Ethoxyphenyl Group: The ethoxyphenyl group is introduced via a nucleophilic substitution reaction using 4-ethoxybenzyl chloride.
Formation of Diphenylethanone Moiety: The diphenylethanone moiety is synthesized through a Friedel-Crafts acylation reaction involving benzene and acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Coupling Reactions: The final step involves coupling the piperazine ring with the diphenylethanone moiety under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[4-[(4-Ethoxyphenyl)methyl]piperazin-1-yl]-2,2-diphenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the ethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-[4-[(4-Ethoxyphenyl)methyl]piperazin-1-yl]-2,2-diphenylethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and psychiatric conditions.
Pharmacology: The compound is investigated for its binding affinity to various receptors, including adrenergic and serotonergic receptors.
Biology: It is used in studies related to cell signaling pathways and receptor-ligand interactions.
Industry: The compound may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-[4-[(4-Ethoxyphenyl)methyl]piperazin-1-yl]-2,2-diphenylethanone involves its interaction with specific molecular targets, such as G-protein-coupled receptors (GPCRs). The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This can result in various physiological effects, depending on the receptor subtype and tissue distribution.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based compound with antidepressant properties.
Naftopidil: An alpha1-adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia.
Urapidil: Another alpha1-adrenergic receptor antagonist with antihypertensive effects.
Uniqueness
1-[4-[(4-Ethoxyphenyl)methyl]piperazin-1-yl]-2,2-diphenylethanone is unique due to its specific substitution pattern and the presence of both an ethoxyphenyl group and a diphenylethanone moiety. This structural uniqueness contributes to its distinct pharmacological profile and potential therapeutic applications.
Properties
IUPAC Name |
1-[4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]-2,2-diphenylethanone;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O2.C2H2O4/c1-2-31-25-15-13-22(14-16-25)21-28-17-19-29(20-18-28)27(30)26(23-9-5-3-6-10-23)24-11-7-4-8-12-24;3-1(4)2(5)6/h3-16,26H,2,17-21H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCMSVDYOUJQGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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